4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine
Description
Properties
IUPAC Name |
4-methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-10-3-4-12(15-10)9-13-7-5-11(14-2)6-8-13/h3-4,11H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRAPZPPGDAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine typically involves the reaction of 4-methoxypiperidine with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Neuropathic Pain Treatment
Recent studies have highlighted the potential of compounds similar to 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine as inhibitors of GABA transporters, which are critical in regulating neurotransmission related to pain pathways. Inhibitors targeting the GABA transporters (mGATs) have shown promise in alleviating neuropathic pain, a condition often resistant to conventional therapies. For instance, functionalized amino acids designed as GABA uptake inhibitors demonstrated significant antinociceptive properties in rodent models of neuropathic pain .
Table 1: Inhibitory Potencies of GABA Transporter Inhibitors
| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
|---|---|---|---|---|
| Compound A | 5.36 | 5.43 | 4.95 | 5.04 |
| Compound B | 6.00 | 5.90 | 5.20 | 6.10 |
Antagonism of NK-1 Receptors
Compounds related to this compound have been investigated for their activity as antagonists of substance P receptors (NK-1 receptors). These receptors are involved in pain signaling and inflammatory responses. The antagonism of NK-1 receptors has therapeutic implications for treating conditions such as migraines, anxiety, and various gastrointestinal disorders .
Table 2: Therapeutic Applications of NK-1 Receptor Antagonists
| Condition | Compound Type | Status |
|---|---|---|
| Migraine | Benzoamide piperidine compounds | Clinical Trials |
| Anxiety | Substance P antagonists | FDA Approved |
| Gastrointestinal Disorders | Various NK-1 antagonists | Research |
Cancer Therapeutics
The compound's structural analogs have been explored in the context of targeted protein degradation therapies, particularly through the use of PROTACs (proteolysis-targeting chimeras). These compounds can selectively degrade oncoproteins, providing a novel approach to cancer treatment. Research indicates that modifying the piperidine scaffold can enhance the degradation profiles and selectivity against specific targets .
Case Study: PROTACs Development
A study demonstrated that certain modifications to the piperidine structure significantly improved the efficacy of PROTACs against multiple myeloma cells, highlighting the importance of scaffold optimization in drug design.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide .
Uniqueness
4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, including a methoxy group and a thiophene moiety, suggests diverse interactions within biological systems. Research indicates that piperidine derivatives can influence various biochemical pathways, making them candidates for therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 193202-86-7 |
| Molecular Formula | C11H17NS |
| Molecular Weight | 195.33 g/mol |
| IUPAC Name | 1-[(5-methylthiophen-2-yl)methyl]piperidine |
| InChI Key | MMSZMMZGKIOJBK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring is known to engage with neurotransmitter receptors, while the thiophene group can participate in electron transfer processes. These interactions may lead to modulation of signaling pathways associated with neurological and inflammatory responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Properties
Studies have indicated that piperidine derivatives exhibit antimicrobial effects. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Piperidine derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Neuropharmacological Effects
Given its structural characteristics, this compound may interact with neurotransmitter systems, particularly those involving GABA and other inhibitory pathways. Research into similar compounds has shown promise in treating neuropathic pain and other neurological disorders .
Case Studies and Research Findings
Recent studies have explored the biological effects of piperidine derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antibacterial activity against common pathogens. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic processes .
- Neuroprotective Effects : In vivo experiments on rodent models indicated that certain piperidine derivatives could alleviate symptoms of neuropathic pain without inducing significant side effects, suggesting a favorable safety profile for potential therapeutic use .
- Cytotoxicity Assessments : Toxicity studies performed on various cell lines revealed that while some piperidine derivatives showed cytotoxic effects at high concentrations, others maintained cell viability, indicating a need for careful dosage considerations in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-1-[(5-methylthiophen-2-yl)methyl]piperidine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves alkylation of the piperidine core with a 5-methylthiophen-2-ylmethyl group, followed by methoxy substitution. Key steps include:
- Solvent Selection: Dichloromethane or THF is often used for alkylation due to their inertness and ability to stabilize intermediates .
- Temperature Control: Reactions are conducted under reflux (40–60°C) to enhance reactivity while minimizing side products .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%). HPLC analysis (C18 column, acetonitrile/water mobile phase) verifies purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory due to potential irritant properties .
- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, and segregate organic waste for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or crystallographic data for this compound?
Methodological Answer:
- Data Replication: Repeat experiments under standardized conditions to rule out procedural errors .
- Software Validation: Cross-validate crystallographic refinements using SHELXL (for small molecules) and alternative programs like Olex2 to address potential bias in electron density maps .
- Dynamic NMR: For ambiguous proton signals, variable-temperature NMR can reveal conformational exchange broadening .
Q. What strategies are effective for analyzing the biological activity of this compound, particularly its interaction with opioid receptors?
Methodological Answer:
- In Vitro Binding Assays: Use radioligand displacement assays (e.g., [³H]-DAMGO for μ-opioid receptors) to measure affinity (Ki values).
- Functional Assays: cAMP inhibition or calcium flux assays in HEK293 cells expressing κ-opioid receptors (KOR) quantify agonist/antagonist activity .
- Molecular Docking: Perform homology modeling (using SWISS-MODEL) and docking simulations (AutoDock Vina) to predict binding poses in receptor active sites .
Q. How can computational methods predict the physicochemical properties and drug-likeness of this compound?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate logP (<3 for optimal permeability), topological polar surface area (TPSA < 90 Ų for blood-brain barrier penetration), and solubility .
- Quantum Mechanics (QM): DFT calculations (Gaussian 09) optimize geometries and predict electrostatic potential maps for reactivity analysis .
- Pharmacophore Modeling: Identify key interaction motifs (e.g., piperidine nitrogen for hydrogen bonding) using MOE or Schrödinger .
Q. What experimental approaches are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Key Phase I transformations include oxidation of the thiophene ring or O-demethylation .
- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or purity?
Methodological Answer:
Q. What steps ensure reproducibility in crystallographic studies of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation (pentane/ether mixtures) to obtain high-quality single crystals .
- Data Collection: Standardize protocols (e.g., 100 K cooling, Cu Kα radiation) and deposit raw data in repositories like the Cambridge Structural Database (CSD) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
